molecular formula C7H8F2N2O B3025422 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1170655-68-1

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B3025422
CAS RN: 1170655-68-1
M. Wt: 174.15 g/mol
InChI Key: IQKJBYHILYZTKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazines with 1,3-diketones or alpha,beta-unsaturated carbonyls. The difluoroethyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The difluoroethyl group would add elements of polarity and potentially influence the compound’s reactivity .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the aldehyde group makes it susceptible to nucleophilic attack, allowing for further functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the difluoroethyl group could increase its polarity and potentially its boiling point .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were developed and demonstrated broad-spectrum antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bhat et al., 2016).

Structural Studies

The crystal structure of pyrazole derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been elucidated using X-ray diffraction. Such studies provide valuable information on the molecular geometry and intermolecular interactions, which are crucial for understanding the reactivity and properties of these compounds (Xu & Shi, 2011).

Antioxidant Properties

Pyrazole derivatives have also been explored for their antioxidant properties. For instance, quinolinyl chalcones containing a pyrazole group exhibited promising antioxidant activities, highlighting the potential of pyrazole derivatives in oxidative stress-related applications (Prasath et al., 2015).

Synthetic Applications

Pyrazole-4-carbaldehyde oximes, derived from pyrazole carbaldehydes, have been synthesized and characterized, demonstrating the versatility of pyrazole derivatives in synthetic chemistry. These compounds can serve as intermediates for further chemical transformations (Attaryan et al., 2012).

Materials Science

In the field of materials science, pyrazole derivatives have been incorporated into heterocyclic moieties to synthesize novel chitosan Schiff bases. These compounds have been characterized for their potential applications in antimicrobial coatings or materials (Hamed et al., 2020).

properties

IUPAC Name

1-(2,2-difluoroethyl)-5-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-5-6(4-12)2-10-11(5)3-7(8)9/h2,4,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKJBYHILYZTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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